
1-Bromo-3-ethylbenzene-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-ethylbenzene-d5 is a deuterium-labeled compound, specifically a labeled version of 1-Bromo-3-ethylbenzene. The compound is used primarily in research settings, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and quantification of the compound in various reactions and processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethylbenzene-d5 can be synthesized through the bromination of 3-ethylbenzene-d5. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-ethylbenzene-d5 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene-d5.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethylbenzene-d5.
Aplicaciones Científicas De Investigación
1-Bromo-3-ethylbenzene-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of deuterium-labeled drugs.
Industry: Applied in the synthesis of complex organic molecules and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-ethylbenzene-d5 involves its participation in various chemical reactions due to the presence of the bromine atom and the ethyl group. The deuterium labeling allows for the precise tracking of the compound in these reactions. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.
1-Bromo-2-ethylbenzene: A positional isomer with the bromine atom at the ortho position relative to the ethyl group.
1-Bromo-4-ethylbenzene: Another positional isomer with the bromine atom at the para position relative to the ethyl group.
Uniqueness
1-Bromo-3-ethylbenzene-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for the tracking and quantification of the compound in various reactions, making it a valuable tool in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .
Propiedades
Fórmula molecular |
C8H9Br |
|---|---|
Peso molecular |
190.09 g/mol |
Nombre IUPAC |
1-bromo-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3/i1D3,2D2 |
Clave InChI |
ZRFJYAZQMFCUIX-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=CC=C1)Br |
SMILES canónico |
CCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




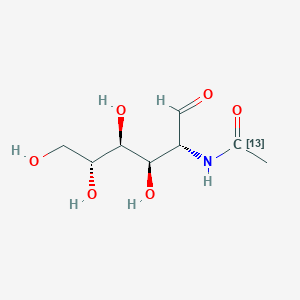
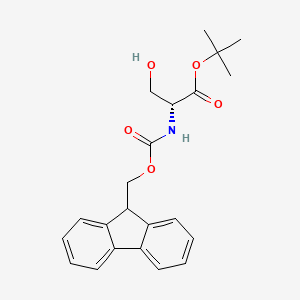
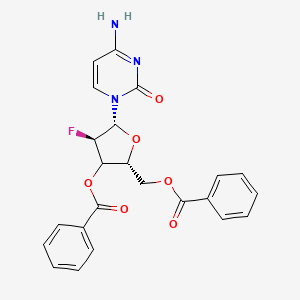
![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
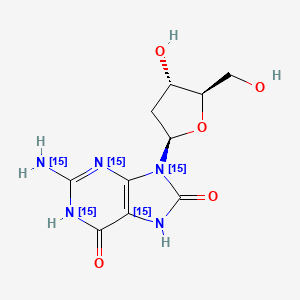
![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
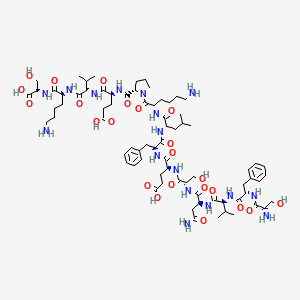
![5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)


